(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic molecule featuring a hybrid architecture combining an imidazole ring, a sulfonylated azetidine, and a methanone-linked phenyl group. Its molecular formula is C₂₀H₁₈FN₃O₃S, with a molar mass of 399.44 g/mol. Key structural attributes include:
- Imidazole moiety: A five-membered aromatic ring with two nitrogen atoms, known for hydrogen-bonding and metal-coordination capabilities.
- Azetidine ring: A four-membered saturated nitrogen heterocycle, conferring conformational rigidity compared to larger rings (e.g., piperidine).
- 4-Fluorophenylsulfonyl group: Enhances polarity and metabolic stability via electron-withdrawing effects.
- Methanone linker: Connects the imidazole-bearing phenyl group to the azetidine, influencing spatial orientation and solubility.
Synthetic routes likely involve sulfonylation of azetidine intermediates, followed by coupling with imidazole-containing aryl methanones .
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-17-5-7-18(8-6-17)28(26,27)19-12-24(13-19)20(25)16-3-1-15(2-4-16)11-23-10-9-22-14-23/h1-10,14,19H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPNIXSDKQYTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone , also referred to as Compound 25 , has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.5 g/mol. The structure features an imidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Research indicates that the compound may inhibit specific pathways involved in cancer progression. In particular, it has been shown to target the Wnt/β-catenin signaling pathway, which is crucial in many cancers:
- Inhibition of Wnt-dependent transcription : The compound demonstrated significant inhibition of Wnt-dependent transcription in various cancer cell lines, notably SW480 and HCT116, with IC50 values of 2 μM and 0.12 μM respectively .
Efficacy in Preclinical Studies
Recent studies have highlighted the compound's effectiveness against colorectal cancer:
- Cell Proliferation Inhibition : In vitro studies showed that Compound 25 effectively inhibited the proliferation of colorectal cancer cells (SW480 and HCT116) compared to standard treatments like 5-Fluorouracil (5-FU) .
- Xenograft Models : In vivo studies using HCT116 xenograft models in BALB/C nu/nu mice demonstrated that Compound 25 significantly reduced tumor growth and decreased the expression of the proliferation marker Ki67, indicating its potential as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on β-Catenin Inhibition : A study published in Nature Communications reported that Compound 25 binds to a hotspot region near Lys508 of β-catenin, leading to effective inhibition of its transcriptional activity . This binding was corroborated by molecular docking studies that revealed strong interactions between the compound and β-catenin.
Comparative Biological Activity
The following table summarizes the comparative biological activity of Compound 25 against other known inhibitors:
| Compound | Target | IC50 (μM) | Efficacy in Xenograft Models |
|---|---|---|---|
| Compound 25 | β-Catenin | 0.12 | Significant reduction |
| 5-Fluorouracil | Thymidylate synthase | Varies | Moderate |
| Compound X | Other pathways | Varies | Limited |
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 412.5 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole, including those similar to (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, showed promising activity against a range of bacteria and fungi. This positions the compound as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have indicated that azetidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is required to elucidate the specific pathways influenced by this compound.
Enzyme Inhibition
The unique functional groups present in the compound suggest it may act as an inhibitor for certain enzymes. For instance, compounds with similar structures have been investigated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites. This inhibition could lead to effective treatments for malaria .
Drug Development
The compound's pharmacokinetic properties are under investigation to determine its suitability as a drug candidate. Factors such as solubility, stability, and bioavailability are critical in evaluating its potential for therapeutic use. Computational modeling has been employed to predict these properties based on the compound's structure .
Toxicity Studies
Toxicological assessments are vital for any new drug candidate. Initial studies have shown that compounds with imidazole moieties generally exhibit low toxicity profiles; however, comprehensive studies are necessary to confirm the safety of this specific compound in vivo .
Organic Electronics
Due to its unique electronic properties, the compound may find applications in organic electronics. Its ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the charge transport properties of similar compounds indicates a potential for high efficiency in electronic applications .
Sensor Development
The sensitivity of imidazole-based compounds to environmental changes makes them suitable candidates for sensor technologies. The compound could be utilized in developing sensors for detecting specific biomolecules or environmental pollutants due to its selective binding capabilities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and related derivatives:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core scaffold preparation : React 4-fluorobenzenesulfonyl chloride with azetidine to form the sulfonylated azetidine intermediate.
Imidazole incorporation : Use a coupling reagent (e.g., EDC/HOBt) to conjugate the imidazole-methylphenyl moiety to the azetidine core.
Solvent selection : Polar aprotic solvents like DMF or THF are preferred for improved solubility of intermediates.
Catalysis : Acidic or basic catalysts (e.g., triethylamine) enhance reaction efficiency during sulfonylation and coupling steps .
Optimization Strategies:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) isolates the final product.
- Yield improvement : Use excess sulfonyl chloride (1.2–1.5 equiv.) and monitor reaction progress via TLC or HPLC .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
NMR spectroscopy :
- ¹H/¹³C NMR : Verify imidazole (δ 7.5–8.5 ppm) and sulfonyl (δ 3.5–4.5 ppm) proton environments .
- 19F NMR : Confirm fluorophenyl group integrity (δ -110 to -120 ppm) .
Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 440.12).
X-ray crystallography : Resolve 3D conformation, particularly the azetidine ring puckering and imidazole-phenyl spatial arrangement .
Advanced: How do structural modifications influence the compound’s biological activity, particularly regarding the fluorophenyl and imidazole moieties?
Methodological Answer:
Structure-Activity Relationship (SAR) Analysis:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Reduced lipophilicity; decreased cellular uptake in Staphylococcus aureus assays | |
| Imidazole → Triazole | Enhanced hydrogen bonding with target enzymes (e.g., CYP450 isoforms) | |
| Sulfonyl → Carbonyl | Lower metabolic stability due to esterase susceptibility |
Experimental Design:
- In vitro assays : Compare IC₅₀ values against kinase or protease targets.
- Molecular dynamics simulations : Model binding interactions to identify critical residues (e.g., hydrophobic pockets accommodating fluorophenyl) .
Advanced: How can discrepancies between in vitro and in vivo efficacy be systematically addressed?
Methodological Answer:
Stepwise Analysis:
Pharmacokinetic profiling :
- Measure plasma stability, protein binding, and metabolic clearance using liver microsomes .
Bioavailability optimization :
- Formulate as nanoparticles (e.g., PLGA carriers) to enhance solubility and tissue penetration.
In vivo validation :
- Use murine infection models to correlate in vitro MIC values with survival rates. Adjust dosing regimens based on AUC/MIC ratios .
Data Contradiction Resolution:
- Mechanistic studies : Employ knockout models to confirm target engagement (e.g., CRISPR-Cas9 deletion of suspected off-target receptors) .
Basic: What in vitro assays are suitable for assessing antimicrobial activity?
Methodological Answer:
Broth microdilution (CLSI guidelines) :
- Determine MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Time-kill kinetics :
- Evaluate bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours.
Biofilm disruption :
- Quantify biomass reduction using crystal violet staining in Pseudomonas aeruginosa biofilms .
Advanced: What computational strategies predict interaction mechanisms with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) :
- Screen against PDB structures (e.g., 6LU7 for SARS-CoV-2 main protease) to identify binding poses.
Free-energy perturbation (FEP) :
- Calculate ΔΔG for fluorophenyl substitutions to rank affinity improvements .
QSAR modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
